1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane
Overview
Description
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane is a chiral ligand used in various chemical synthesis and catalysis reactions. This compound, with the molecular formula C21H35N3O3, is known for its unique structure, which includes three oxazoline rings attached to a central propane backbone. It was first synthesized in 1999 by Ojima and co-workers.
Preparation Methods
The synthesis of 1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane involves the reaction of (S)-4-isopropyl-4,5-dihydro-oxazole-2-carboxylic acid with 1,3-propane diamine. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxazoline rings can participate in substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane exerts its effects involves its ability to act as a chiral ligand. It binds to metal centers in catalytic reactions, influencing the stereochemistry of the products formed. The molecular targets and pathways involved include metal complexes and catalytic cycles that facilitate the formation of enantiomerically pure compounds.
Comparison with Similar Compounds
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane can be compared with other similar compounds, such as:
1,2,2-Tris[®-4-isopropyl-4,5-dihydro-2-oxazolyl]propane: This compound has a similar structure but with the opposite chirality, leading to different stereochemical outcomes in reactions.
Bis-tris propane: Another compound used in buffer solutions with a wide buffering range, but with different applications and properties.
The uniqueness of this compound lies in its specific chiral structure and its effectiveness as a ligand in asymmetric synthesis.
Properties
IUPAC Name |
(4S)-2-[1,2-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O3/c1-12(2)15-9-25-18(22-15)8-21(7,19-23-16(10-26-19)13(3)4)20-24-17(11-27-20)14(5)6/h12-17H,8-11H2,1-7H3/t15-,16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJMXDGDZUSSDE-BRWVUGGUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)CC(C)(C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)CC(C)(C2=N[C@H](CO2)C(C)C)C3=N[C@H](CO3)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458563-75-2 | |
Record name | 1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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